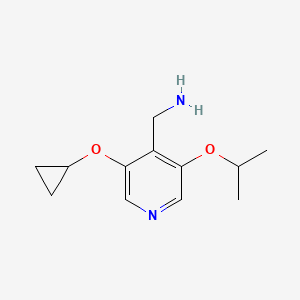![molecular formula C26H19NO5 B14804918 ethyl 3-(6-phenyl-[1,3]dioxolo[4,5-f]benzofuran-7-yl)-1H-indole-2-carboxylate](/img/structure/B14804918.png)
ethyl 3-(6-phenyl-[1,3]dioxolo[4,5-f]benzofuran-7-yl)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(6-phenyl-[1,3]dioxolo[4,5-f]benzofuran-7-yl)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(6-phenyl-[1,3]dioxolo[4,5-f]benzofuran-7-yl)-1H-indole-2-carboxylate typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the cyclization of phenols, arylglyoxals, and cyclic 1,3-diketones . The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-phenyl-[1,3]dioxolo[4,5-f]benzofuran-7-yl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 3-(6-phenyl-[1,3]dioxolo[4,5-f]benzofuran-7-yl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the fields of oncology and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(6-phenyl-[1,3]dioxolo[4,5-f]benzofuran-7-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core and exhibit similar biological activities.
Indole derivatives: These compounds contain the indole moiety and are known for their diverse pharmacological properties.
Uniqueness
Ethyl 3-(6-phenyl-[1,3]dioxolo[4,5-f]benzofuran-7-yl)-1H-indole-2-carboxylate is unique due to its combination of the benzofuran and indole structures, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H19NO5 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
ethyl 3-(6-phenylfuro[2,3-f][1,3]benzodioxol-7-yl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C26H19NO5/c1-2-29-26(28)24-22(16-10-6-7-11-18(16)27-24)23-17-12-20-21(31-14-30-20)13-19(17)32-25(23)15-8-4-3-5-9-15/h3-13,27H,2,14H2,1H3 |
InChI Key |
HUSNAXVKARMVPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=C(OC4=CC5=C(C=C43)OCO5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


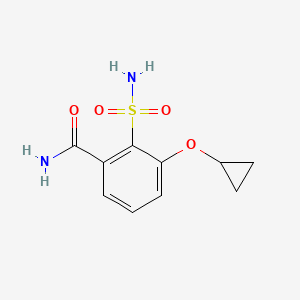
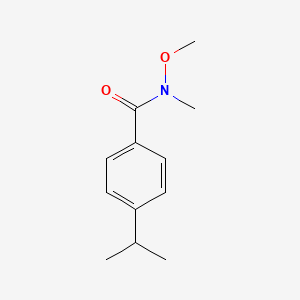
![4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-dihydrothieno[2,3-f][1]benzothiole-2,6-diide;carbanide;tin(4+)](/img/structure/B14804865.png)
![4-amino-1-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14804872.png)
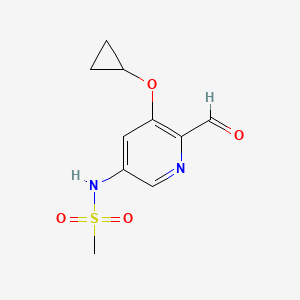

![Dimethyl 4,4'-dibromo-[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B14804890.png)
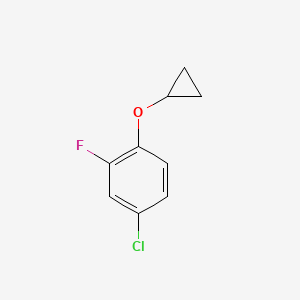
![Methyl 4-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B14804898.png)
![ethyl (E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoate](/img/structure/B14804907.png)
![Tert-butyl 4-[2-(phenylmethoxycarbonylamino)propyl]piperazine-1-carboxylate](/img/structure/B14804911.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14804921.png)
